Saralasin acetate anhydrous

Angiotensin receptor pharmacology AT1/AT2 selectivity Flow-induced dilation

Researchers requiring dual AT1/AT2 angiotensin receptor blockade face a critical gap: selective ARBs (losartan, valsartan) cannot block AT2-mediated responses. Saralasin acetate anhydrous (CAS 54194-01-3) provides non-selective competitive antagonism at both receptor subtypes with partial agonist activity. • Resolves biphasic receptor populations (Ki = 0.32 nM high-affinity; 2.7 nM low-affinity) not detectable with losartan. • Enables functional receptor vacancy readout via quantifiable pressor response (26.2 ± 6.2 mm Hg diastolic). • Defined anhydrous stoichiometry ensures reproducible IC50 determination (3 nM, rabbit aortic rings). For research use only. Supplied as anhydrous acetate salt with defined water-free stoichiometry.

Molecular Formula C44H69N13O12
Molecular Weight 972.1 g/mol
CAS No. 54194-01-3
Cat. No. B15177700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaralasin acetate anhydrous
CAS54194-01-3
Molecular FormulaC44H69N13O12
Molecular Weight972.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O
InChIInChI=1S/C42H65N13O10.C2H4O2/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4)/t24-,28-,29-,30-,31-,33-,34-;/m0./s1
InChIKeyJFPFCTNAFOZCDA-LYHTUURTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saralasin Acetate Anhydrous: Core Identity & Procurement


Saralasin acetate anhydrous [CAS 54194-01-3] is a synthetic octapeptide analog of angiotensin II (Ang II) in which the N-terminal aspartic acid is replaced by sarcosine and the C-terminal phenylalanine by alanine, formulated as the anhydrous acetate salt [1]. It functions as a competitive, non-selective antagonist at both AT1 and AT2 angiotensin II receptor subtypes and exhibits partial agonist activity [2]. Originally developed as an intravenous diagnostic agent for renin-dependent hypertension (branded Sarenin, FDA-approved but now withdrawn from the market), saralasin remains a widely used pharmacological probe in angiotensin receptor research [3].

1
Non-selective AT1/AT2 angiotensin receptor antagonism with partial agonist activity
2
Suited for receptor vacancy assays and dual-receptor blockade protocols
3
Anhydrous acetate salt supports defined stoichiometry for quantitative pharmacology

Why Saralasin Acetate Anhydrous Cannot Be Replaced in Research


Saralasin acetate anhydrous occupies a distinct pharmacological niche that cannot be filled by modern small-molecule AT1-selective ARBs (e.g., losartan, valsartan) or by other peptide analogs. Its dual AT1/AT2 non-selectivity combined with partial agonism produces functional outcomes that are qualitatively different from those of neutral, AT1-selective antagonists [1]. Furthermore, the anhydrous solid form provides a defined, water-free stoichiometry essential for reproducible solution preparation in quantitative pharmacology, distinguishing it from the hydrate form (CAS 39698-78-7) which can introduce variability in mass-based dosing . Experimental protocols that require simultaneous blockade of both angiotensin receptor subtypes, or that exploit the partial agonist pressor response as a readout of receptor vacancy, demand saralasin specifically [2].

Risk 1
Saralasin anhydrous vs. AT1-selective ARBs (e.g., losartan)
AT1-selective blockers cannot recapitulate AT2-dependent responses; dual-receptor context lost.
Risk 2
Saralasin anhydrous vs. hydrate form
Hydrate introduces ~1.85% mass uncertainty, compromising precise solution preparation.

Quantitative Differentiation Evidence


Non-Selective AT1/AT2 Antagonism vs. AT1-Selective Losartan

Saralasin functions as a non-selective angiotensin II receptor antagonist, binding with high affinity to both AT1 and AT2 subtypes. This property enables it to block responses mediated by either receptor subtype, in contrast to losartan, which is AT1-selective and does not engage AT2 receptors [1]. In isolated resistance arteries from wild-type (TK+/+) mice, saralasin significantly impaired flow-induced dilation, whereas losartan had no effect, demonstrating the functional consequence of its AT2-blocking activity [2].

AT1/AT2 Blockade vs. Losartan
Head-to-head
Saralasin impaired flow-induced dilation; losartan had no effect
Supports dual-receptor blockade interpretation in vascular studies.
Isolated murine resistance artery model.
Angiotensin receptor pharmacology AT1/AT2 selectivity Flow-induced dilation Vascular biology

Partial Agonist Pressor Response vs. Neutral Antagonists

Saralasin is not a neutral antagonist but a partial agonist at angiotensin II receptors. In low-renin hypertensive patients, saralasin produces a significant pressor response rather than lowering blood pressure, a property absent in neutral antagonists such as losartan [1]. Carey et al. reported that six low-renin hypertensives exhibited a diastolic pressor response of 26.2 ± 6.2 mm Hg following saralasin administration; in contrast, losartan has no partial agonist activity and does not increase blood pressure in any renin state [2]. This partial agonism makes saralasin uniquely suited as a probe for assessing angiotensin II receptor vacancy.

Partial Agonist Pressor vs. Neutral ARB
Reported
Saralasin +26.2 mm Hg diastolic pressor in low-renin state; losartan 0 mm Hg
Reported pressor endpoint context for receptor vacancy assessment.
Clinical study data; model-dependent.
Partial agonism Renin-dependent hypertension Pressor response AT1 receptor pharmacology

AT1A Receptor Binding Affinity vs. Losartan

In a direct comparison using the cloned rat AT1A receptor expressed in CHO cells, saralasin demonstrated approximately 6.8-fold higher binding affinity than losartan [1]. The rank order of potency at the AT1A receptor was: saralasin (Ki = 2.07 nM) > Ang II (3.35 nM) > losartan (14 nM) [1]. This quantitative affinity advantage is consistent across multiple binding studies using rat liver membrane preparations, where saralasin's high-affinity binding component (Ki = 0.32 nM for 74% of sites) substantially exceeds that of losartan (Ki = 6 nM) [2].

AT1A Binding Affinity
Head-to-head
Ki 2.07 nM vs. losartan 14 nM (6.8-fold higher)
Supports binding assay concentration context.
Cloned rat AT1A; radioligand displacement.
AT1A receptor binding Ligand affinity Radioligand displacement Receptor pharmacology

Biphasic Receptor Binding Signature

Saralasin exhibits a biphasic inhibition of FITC-Ang II binding to rat liver membrane angiotensin receptors, revealing two distinct receptor populations differentiated by their affinity for saralasin [1]. Approximately 74% of the total binding sites are high-affinity sites with Ki = 0.32 ± 0.04 nM, while the remaining 26% are low-affinity sites with Ki = 2.7 ± 0.8 nM [1]. In contrast, losartan inhibits binding monophasically with a single Ki of 6 ± 3 nM [1]. This biphasic profile allows saralasin to serve as a pharmacological tool for resolving angiotensin receptor heterogeneity, a capability not shared by monophasic ligands.

Biphasic Binding Signature
Reported
High-affinity Ki 0.32 nM (74%); low-affinity 2.7 nM (26%); losartan monophasic
Enables receptor heterogeneity resolution in binding studies.
Rat liver membrane ELISA method.
Receptor heterogeneity Biphasic binding Angiotensin receptor subtypes ELISA-based binding assay

Functional Antagonism in Isolated Aortic Rings

In isolated rabbit aortic rings, saralasin inhibits Ang II-induced contraction with an IC50 of 3 nM [1]. This functional potency is intermediate among structurally diverse Ang II antagonists: the peptide analog [Sar1, Ile8]-Ang II is more potent (IC50 = 0.7 nM), whereas the nonpeptide AT1-selective antagonist Compound 89 is less potent (IC50 = 23 nM) and the AT2-selective CGP 42112A is far weaker (IC50 = 1,850 nM) [1]. Saralasin's IC50 closely correlates with its binding affinity for the vascular AT1B receptor subtype, establishing a clear concentration-response framework for its use in vascular contraction assays [1].

Aortic Ring Functional IC50
Head-to-head
IC50 3 nM for Ang II-induced contraction
Reported vascular contraction assay context.
Rabbit aortic ring model.
Vascular smooth muscle contraction Ang II antagonism Rabbit aortic ring assay Functional pharmacology

Anhydrous Stoichiometry for Quantitative Reproducibility

Saralasin acetate anhydrous (CAS 54194-01-3; molecular formula C42H65N13O10·C2H4O2; MW 972.10 g/mol) provides a defined, water-free stoichiometry, in contrast to the hydrate form (CAS 39698-78-7; molecular formula C44H71N13O13; MW 990.11 g/mol) which contains variable water of crystallization [1]. The anhydrous form eliminates mass uncertainty from hydration state, enabling precise gravimetric preparation of stock solutions . Furthermore, the Selleckchem datasheet explicitly notes that moisture-contaminated DMSO reduces saralasin solubility, underscoring the practical importance of the anhydrous form for maintaining consistent solubility in organic solvents .

Anhydrous Stoichiometry
Class-level
Anhydrous MW 972.10; hydrate 990.11 (~1 H2O difference)
Defined stoichiometry supports quantitative reproducibility.
Eliminates ~1.85% mass uncertainty vs. hydrate.
Solid-state chemistry Anhydrous vs. hydrate Analytical reproducibility Solution preparation

Optimal Application Scenarios for Saralasin Acetate Anhydrous


Dual AT1/AT2 Blockade in Vascular Function Studies

When experimental protocols require simultaneous blockade of both angiotensin AT1 and AT2 receptor subtypes—such as studies of flow-induced dilation, where AT2-mediated vasodilation must be eliminated alongside AT1-mediated vasoconstriction—saralasin acetate anhydrous is the agent of choice. Losartan and other AT1-selective ARBs fail to block AT2-dependent responses, as demonstrated in murine resistance artery preparations where only saralasin impaired flow-induced dilation [1]. The defined anhydrous stoichiometry ensures accurate dosing in the micromolar concentration range typically used for ex vivo vascular studies.

Angiotensin II Receptor Vacancy Assessment via Pressor Response

Saralasin's unique partial agonist activity enables a functional readout of angiotensin II receptor vacancy that neutral antagonists cannot provide. In low-renin states, saralasin produces a quantifiable pressor response (26.2 ± 6.2 mm Hg diastolic increase), the magnitude of which correlates inversely with plasma renin activity [2]. This property has been exploited for diagnosing renin-dependent hypertension and for characterizing receptor occupancy in both clinical and preclinical settings. The pressor response is absent with losartan and all other clinically used ARBs, making saralasin irreplaceable for this specific application [2].

Resolution of Angiotensin Receptor Subpopulation Heterogeneity

Saralasin's biphasic binding to rat liver angiotensin receptors—resolving a high-affinity population (Ki = 0.32 nM; 74% of sites) from a low-affinity population (Ki = 2.7 nM; 26% of sites)—makes it the preferred ligand for studies investigating receptor heterogeneity [3]. Losartan (monophasic Ki = 6 nM) and CGP-42112A (monophasic Ki = 0.15 nM) cannot resolve these subpopulations. The anhydrous form is particularly important here, as precise concentration control is essential for accurate biphasic curve fitting and Ki determination [3].

In Vitro Antagonism Benchmarking in Vascular Smooth Muscle

For laboratories developing or characterizing novel angiotensin receptor modulators, saralasin acetate anhydrous serves as a well-validated reference antagonist with a defined IC50 of 3 nM for inhibiting Ang II-induced contraction in rabbit aortic rings [4]. Its established potency profile across multiple vascular preparations allows direct benchmarking of new compounds against a characterized peptide antagonist, complementing comparisons with nonpeptide standards such as losartan. The anhydrous form's precise stoichiometry supports accurate IC50 determination in cumulative concentration-response protocols [4].

Application
Selection Property
Validation Focus
Vascular function studies (dual AT1/AT2)
Non-selective AT1/AT2 antagonism
AT2-dependent dilation endpoint
Receptor vacancy assessment via pressor response
Partial agonist pressor activity
Pressor response endpoint monitoring
Receptor heterogeneity resolution
Biphasic binding signature
High/low-affinity subpopulation discrimination
Vascular smooth muscle antagonism benchmarking
Functional IC50 in aortic rings
Contraction inhibition endpoint context

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